3-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
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Overview
Description
3-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound with the molecular formula C9H7ClN2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been reported to disrupt processes related to dna replication .
Mode of Action
1,3,4-thiadiazole derivatives have been found to inhibit replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets to disrupt DNA replication, thereby inhibiting cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 3-chlorophenyl hydrazine with 4-methyl-1,2,3-thiadiazole-5-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
3-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
- 3-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
- 3-Chlorophenyl 5-methyl-1,2,3-thiadiazol-4-yl sulfone
Uniqueness
3-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3-position and the methyl group at the 4-position of the thiadiazole ring enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-(3-chlorophenyl)sulfonyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S2/c1-6-9(15-12-11-6)16(13,14)8-4-2-3-7(10)5-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCITKSMGXOOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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